4-Methylpentane-1-sulfonyl chloride
Description
4-Methylpentane-1-sulfonyl chloride is an organic compound with the molecular formula C6H13ClO2S. It is a sulfonyl chloride derivative, which is commonly used in organic synthesis as a reagent for introducing the sulfonyl group into various molecules .
Properties
IUPAC Name |
4-methylpentane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO2S/c1-6(2)4-3-5-10(7,8)9/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKNWLPGAZIHTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylpentane-1-sulfonyl chloride can be synthesized through the reaction of 4-methylpentane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
4-Methylpentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Reduction Reactions: It can be reduced to the corresponding sulfonic acid.
Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used for oxidation reactions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonic Acids: Formed from oxidation or reduction reactions.
Scientific Research Applications
4-Methylpentane-1-sulfonyl chloride has a wide range of applications in scientific research:
Biology: Utilized in the modification of biomolecules for studying biological processes.
Medicine: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-methylpentane-1-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The sulfonyl group acts as an electrophile, facilitating the substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonyl chloride
- Ethanesulfonyl chloride
- Propane-1-sulfonyl chloride
Uniqueness
4-Methylpentane-1-sulfonyl chloride is unique due to its branched alkyl chain, which can influence its reactivity and the steric effects in chemical reactions. This makes it a valuable reagent in organic synthesis for creating complex molecules .
Biological Activity
4-Methylpentane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest in organic synthesis and pharmaceutical applications due to its reactive sulfonyl chloride functional group. This article explores its biological activity, synthesis, and potential applications based on current research findings.
- Molecular Formula : C₆H₁₃ClO₂S
- Molecular Weight : 178.69 g/mol
- Structure : The compound features a sulfonyl chloride group attached to a branched alkane, which influences its reactivity and interaction with biological molecules.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylpentanol with thionyl chloride under anhydrous conditions to prevent hydrolysis. The general reaction scheme is as follows:
This reaction is crucial for producing the sulfonyl chloride, which can then be utilized in further synthetic applications.
Case Studies and Research Findings
Several studies highlight the potential applications and biological activities associated with sulfonyl chlorides similar to this compound:
- Antioxidant Activity : Research has indicated that certain sulfonamide derivatives exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
- Carbohydrate-Hydrolyzing Enzyme Inhibition : Some studies have investigated the inhibitory effects of sulfonamide derivatives on carbohydrate-hydrolyzing enzymes, suggesting a role in managing metabolic disorders .
Comparative Analysis
To better understand the biological implications of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Methoxy-4-methylpentane-1-sulfonyl chloride | C₈H₁₉ClO₃S | Used in modifying biomolecules |
| 3,3-Difluoro-4-methylpentane-1-sulfonyl chloride | C₇H₁₃ClF₂O₂S | Known for enzyme inhibition and receptor modulation |
| 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride | C₈H₈Cl₂O₃S | Similar reactivity; used in drug development |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
